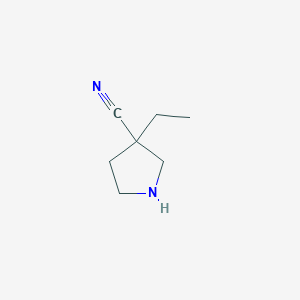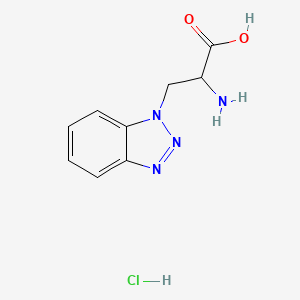
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring substituted with a 3-methylthiophen-2-ylmethyl group. It has been studied for its potential pharmacological activities, including anticonvulsant and antinociceptive properties .
Méthodes De Préparation
The synthesis of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride typically involves the reaction of 3-methylthiophene with pyrrolidine under specific conditions. One common synthetic route includes the use of a base such as sodium hydride to deprotonate the pyrrolidine, followed by the addition of 3-methylthiophene to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include purification steps such as recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Analyse Des Réactions Chimiques
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can undergo various chemical reactions, including:
Applications De Recherche Scientifique
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride has been explored for various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating voltage-gated sodium and calcium channels, which play a crucial role in neuronal excitability and pain perception . Additionally, the compound may interact with GABA transporters, enhancing the inhibitory effects of GABA in the central nervous system .
Comparaison Avec Des Composés Similaires
3-((3-Methylthiophen-2-yl)methyl)pyrrolidine hydrochloride can be compared with other pyrrolidine derivatives, such as:
3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione: This compound shares a similar core structure but differs in its functional groups, leading to variations in its pharmacological activities.
3-(3-Methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride: This derivative has shown higher anticonvulsant activity compared to the parent compound.
The uniqueness of this compound lies in its specific substitution pattern, which contributes to its distinct pharmacological profile and potential therapeutic applications .
Propriétés
Formule moléculaire |
C10H16ClNS |
|---|---|
Poids moléculaire |
217.76 g/mol |
Nom IUPAC |
3-[(3-methylthiophen-2-yl)methyl]pyrrolidine;hydrochloride |
InChI |
InChI=1S/C10H15NS.ClH/c1-8-3-5-12-10(8)6-9-2-4-11-7-9;/h3,5,9,11H,2,4,6-7H2,1H3;1H |
Clé InChI |
OSAVHULXIXVXGM-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(SC=C1)CC2CCNC2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-Hydroxypyrrolidin-3-yl)methyl]cyclopropanecarboxamide](/img/structure/B13189892.png)

![[(2R,4R)-4-(2-Methylphenyl)oxolan-2-yl]methanol](/img/structure/B13189914.png)


![1-[2-(Prop-2-yn-1-yloxy)ethyl]piperidine](/img/structure/B13189938.png)

![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13189947.png)
![Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B13189951.png)


